9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one
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Overview
Description
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields of chemistry and biology. Its structure includes a diazabicyclo nonane core, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated bicyclic compounds.
Scientific Research Applications
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and rigidity make it useful in the design of enzyme inhibitors.
Medicine: Its unique structure is explored for potential therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific mechanical properties.
Mechanism of Action
The mechanism by which 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[4.2.1]nonan-2-one: This compound shares a similar bicyclic framework but contains an oxygen atom in place of one of the nitrogen atoms.
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one: This compound has a benzyl group attached to the nitrogen atom, altering its chemical properties.
Uniqueness
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its specific substitution pattern and the presence of the propan-2-yl group. This substitution can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C10H18N2O/c1-7(2)12-8-3-4-9(12)6-11-10(13)5-8/h7-9H,3-6H2,1-2H3,(H,11,13) |
InChI Key |
UIFGCFYACKOUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCC1CNC(=O)C2 |
Origin of Product |
United States |
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